1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the ethylphenyl group: This step may involve a nucleophilic substitution reaction where the piperazine core reacts with an ethylphenyl halide.
Attachment of the fluoromethoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using a fluoromethoxybenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ETHYLPHENYL)-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE
- 1-(4-ETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-(4-METHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE
Uniqueness
1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with desired activities.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-9-6-16(20)14-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGHJAYKLIVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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